molecular formula C7H5BClF3O4 B3010565 [2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid CAS No. 2377606-01-2

[2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid

Cat. No.: B3010565
CAS No.: 2377606-01-2
M. Wt: 256.37
InChI Key: XVILRSOBZRBVFC-UHFFFAOYSA-N
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Description

[2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with chloro, hydroxy, and trifluoromethoxy groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

The primary target of [2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group of the compound transfers an organic group to a metal, typically palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the boronic acid group of the compound transfers an organic group to palladium .

Pharmacokinetics

Boronic acids are generally known for their stability and environmental benignity , which suggests that they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond . This can lead to the synthesis of various biologically active molecules, including lactate dehydrogenase inhibitors, nitro-phenoxybenzoic acid derivatives, and modulators of survival motor neuron protein .

Action Environment

The action of this compound is influenced by several environmental factors. The Suzuki-Miyaura cross-coupling reaction, for instance, requires mild and functional group tolerant reaction conditions . Additionally, the stability of the compound can be affected by factors such as temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid typically involves the following steps:

    Halogenation: The starting material, a phenol derivative, undergoes halogenation to introduce the chloro group at the 2-position.

    Hydroxylation: The hydroxyl group is introduced at the 5-position through a hydroxylation reaction.

    Trifluoromethoxylation: The trifluoromethoxy group is introduced at the 4-position using a suitable trifluoromethoxylating agent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Quinone Derivatives: Formed through oxidation.

    Substituted Phenylboronic Acids: Formed through nucleophilic substitution.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

    Material Science: Used in the development of advanced materials with specific electronic and optical properties.

Comparison with Similar Compounds

Uniqueness: The presence of chloro, hydroxy, and trifluoromethoxy groups in [2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid imparts unique chemical properties, making it more versatile and reactive in various synthetic applications compared to its analogs.

Properties

IUPAC Name

[2-chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClF3O4/c9-4-2-6(16-7(10,11)12)5(13)1-3(4)8(14)15/h1-2,13-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVILRSOBZRBVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)OC(F)(F)F)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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